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  • Product: 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid
  • CAS: 107469-68-1

Core Science & Biosynthesis

Foundational

5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid chemical structure

An In-depth Technical Guide to 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid Disclaimer: Direct experimental data for 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid is not extensively available in the public domain. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid

Disclaimer: Direct experimental data for 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid is not extensively available in the public domain. This guide has been compiled by a Senior Application Scientist, synthesizing information from established chemical principles and data from closely related 1,2,4-triazole analogues. The proposed synthesis and characterization data are based on well-documented reactions and spectral correlations for this class of heterocyclic compounds.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal and agricultural chemistry, renowned for its diverse biological activities. Compounds incorporating this five-membered heterocyclic ring, which contains three nitrogen atoms, exhibit a wide range of pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The structural rigidity, hydrogen bonding capability, and dipole character of the 1,2,4-triazole ring allow for high-affinity interactions with various biological targets. This guide provides a detailed technical overview of 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid, a representative member of this important class of compounds. We will delve into its chemical structure, physicochemical properties, a proposed synthetic protocol, and its potential applications, offering a valuable resource for researchers and professionals in drug discovery and development.

Chemical Structure and Physicochemical Properties

5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid is characterized by a 1,2,4-triazole ring substituted with an ethyl group at the 5-position and a carboxylic acid group at the 3-position. The "4H" designation indicates the position of the tautomeric hydrogen on the triazole ring, which is a key feature of this system.

Diagram of the Chemical Structure of 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid

Caption: Chemical structure of 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid.

Table 1: Physicochemical Properties of 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid

PropertyValue
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
IUPAC Name 5-ethyl-4H-1,2,4-triazole-3-carboxylic acid
SMILES CCC1=NN=C(N1)C(=O)O
LogP (predicted) 0.25
pKa (predicted) ~3.5-4.5 (carboxylic acid)
Spectroscopic Characterization (Predicted)
  • ¹H NMR (in DMSO-d₆):

    • ~13.0-14.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

    • ~11.0-12.0 ppm (broad singlet, 1H): NH proton of the triazole ring.

    • ~2.7-2.9 ppm (quartet, 2H): Methylene protons of the ethyl group (-CH₂-CH₃).

    • ~1.2-1.4 ppm (triplet, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).

  • ¹³C NMR (in DMSO-d₆):

    • ~160-165 ppm: Carboxylic acid carbonyl carbon (-COOH).

    • ~155-160 ppm: C3 carbon of the triazole ring.

    • ~150-155 ppm: C5 carbon of the triazole ring.

    • ~20-25 ppm: Methylene carbon of the ethyl group (-CH₂-).

    • ~10-15 ppm: Methyl carbon of the ethyl group (-CH₃).

  • Infrared (IR) Spectroscopy (KBr pellet):

    • ~3400-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid, overlapping with N-H stretching.

    • ~3100-3000 cm⁻¹: C-H stretching (aliphatic).

    • ~1720-1700 cm⁻¹: C=O stretching of the carboxylic acid.

    • ~1640-1620 cm⁻¹: C=N stretching of the triazole ring.

    • ~1580-1550 cm⁻¹: N-H bending.

Proposed Synthesis Protocol

A reliable method for the synthesis of 5-substituted-4H-1,2,4-triazole-3-carboxylic acids often involves the initial synthesis of a corresponding 3-thiol derivative, followed by oxidation. A common and effective approach is the alkaline cyclization of an acylthiosemicarbazide.[2][3]

Diagram of the Proposed Synthesis Workflow

Synthesis_Workflow Propionyl_chloride Propionyl Chloride Propionylhydrazide Propionylhydrazide Propionyl_chloride->Propionylhydrazide Step 1 Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Propionylhydrazide Step 1 Acylthiosemicarbazide 1-(Propanoyl)thiosemicarbazide Propionylhydrazide->Acylthiosemicarbazide Step 2 Potassium_thiocyanate Potassium Thiocyanate Potassium_thiocyanate->Acylthiosemicarbazide Step 2 HCl HCl HCl->Acylthiosemicarbazide Step 2 Triazole_thiol 5-Ethyl-4H-1,2,4-triazole-3-thiol Acylthiosemicarbazide:e->Triazole_thiol:w Step 3: Cyclization NaOH NaOH (aq) NaOH->Triazole_thiol Final_Product 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid Triazole_thiol:e->Final_Product:w Step 4: Oxidation Oxidizing_agent Oxidizing Agent (e.g., KMnO4 or H2O2) Oxidizing_agent->Final_Product

Caption: Proposed synthetic pathway for 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid.

Step-by-Step Methodology

Step 1: Synthesis of Propionylhydrazide

  • To a stirred solution of hydrazine hydrate (1.0 eq) in a suitable solvent (e.g., ethanol) cooled in an ice bath, add propionyl chloride (1.0 eq) dropwise.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Remove the solvent under reduced pressure to obtain crude propionylhydrazide, which can be purified by recrystallization.

Causality: The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with hydrazine hydrate to form the corresponding hydrazide. The reaction is exothermic, necessitating cooling to prevent side reactions.

Step 2: Synthesis of 1-(Propanoyl)thiosemicarbazide

  • Dissolve propionylhydrazide (1.0 eq) and potassium thiocyanate (1.1 eq) in water.

  • Add concentrated hydrochloric acid (1.2 eq) dropwise while stirring.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield 1-(propanoyl)thiosemicarbazide.

Causality: In the presence of acid, thiocyanic acid is generated in situ, which then reacts with the hydrazide to form the acylthiosemicarbazide intermediate.

Step 3: Synthesis of 5-Ethyl-4H-1,2,4-triazole-3-thiol

  • Suspend 1-(propanoyl)thiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 8-10%).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the solution and carefully acidify with a mineral acid (e.g., HCl) to a pH of 5-6.

  • The resulting precipitate is filtered, washed with water, and dried to afford 5-Ethyl-4H-1,2,4-triazole-3-thiol.

Causality: The strong base facilitates the intramolecular cyclization via dehydration to form the triazole ring. This is a common and robust method for synthesizing 1,2,4-triazole-3-thiols.[4]

Step 4: Oxidation to 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid

  • Dissolve the 5-Ethyl-4H-1,2,4-triazole-3-thiol (1.0 eq) in an appropriate solvent, such as aqueous potassium hydroxide.

  • Add a suitable oxidizing agent, for instance, a solution of potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), dropwise at a controlled temperature.

  • Stir the reaction mixture until the reaction is complete (monitored by TLC).

  • If using KMnO₄, the manganese dioxide byproduct can be removed by filtration.

  • Acidify the filtrate to precipitate the final product, 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid.

  • The crude product can be purified by recrystallization.

Causality: The thiol group is susceptible to oxidation. Strong oxidizing agents can convert the thiol to a sulfonic acid, which is then hydrolyzed to the carboxylic acid under the reaction conditions.

Potential Applications and Biological Significance

The 1,2,4-triazole scaffold is a cornerstone in the development of numerous therapeutic agents and agrochemicals. The introduction of an ethyl group at the C5 position and a carboxylic acid at the C3 position on the 1,2,4-triazole ring can modulate the compound's physicochemical properties, such as lipophilicity and acidity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

  • Antifungal and Antibacterial Agents: Many clinically used antifungal drugs, such as fluconazole and itraconazole, are based on the 1,2,4-triazole core. The nitrogen atoms in the triazole ring can coordinate with the heme iron of cytochrome P450 enzymes, inhibiting ergosterol biosynthesis in fungi. Derivatives of 1,2,4-triazole have also shown promising antibacterial activity.

  • Anticancer Agents: The 1,2,4-triazole moiety is present in non-steroidal aromatase inhibitors like letrozole and anastrozole, which are used in the treatment of hormone-responsive breast cancer.

  • Anti-inflammatory and Analgesic Properties: A number of 1,2,4-triazole derivatives have been reported to possess significant anti-inflammatory and analgesic activities.

  • Agrochemicals: Triazole-based compounds are widely used as fungicides and plant growth regulators in agriculture.

Given the established biological importance of the 1,2,4-triazole nucleus, 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid represents a valuable building block for the synthesis of novel bioactive molecules. The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as esterification or amidation, to generate libraries of new compounds for screening in drug discovery and agrochemical research programs.

References

  • BenchChem. (2025). Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide.
  • Bakthavatchala Reddy, N., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings, 2390, 020065.
  • Kaplaushenko, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.
  • Google Patents. (2020).
  • Google Patents. (2020). CN111471028A - Synthesis method of 1,2, 4-triazole-3-formic acid.
  • Büyükkıdan, B., et al. (2004).
  • ResearchGate. (2025).
  • PubMed. (2004).
  • MDPI. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties.
  • ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.
  • MDPI. (2024).
  • PMC. (2025).
  • Organic Chemistry Portal. (2024). Synthesis of 1H-1,2,4-triazoles.
  • ResearchGate. (2025).
  • MDPI. (2024).
  • PMC. (2004).
  • ResearchGate. (2025).
  • INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025).
  • MDPI. (2025).
  • ChemRxiv. (2023).

Sources

Foundational

An In-depth Technical Guide to the Properties of 5-Alkyl-1,2,4-Triazole-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and versatile biological activities. This...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and versatile biological activities. This guide focuses on a specific, highly promising subclass: 5-alkyl-1,2,4-triazole-3-carboxylic acid derivatives. These compounds have emerged as critical scaffolds in the development of novel therapeutic agents, exhibiting a broad spectrum of activities including antimicrobial, antiviral, and antiproliferative effects. We will delve into the synthesis, physicochemical properties, spectroscopic characterization, and biological applications of these derivatives, providing field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors. The inherent polarity and hydrogen bonding capabilities of the triazole ring, coupled with the modifiable 5-alkyl and 3-carboxylic acid positions, offer a rich landscape for chemical exploration and optimization of pharmacological activity.[1]

Introduction: The 1,2,4-Triazole Core in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif present in numerous clinically approved drugs.[2] Its prevalence stems from a unique combination of physicochemical properties:

  • Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.[1]

  • Hydrogen Bonding Capacity: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as enzymes and receptors.[1]

  • Bioisosterism: The triazole moiety can serve as a bioisostere for amide, ester, or carboxylic acid groups, allowing for the fine-tuning of a molecule's properties to improve solubility, bioavailability, and target affinity.[3]

  • Diverse Biological Activities: Derivatives of 1,2,4-triazole have demonstrated a wide array of pharmacological effects, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][4][5]

The 5-alkyl-1,2,4-triazole-3-carboxylic acid scaffold, in particular, offers two key points for diversification: the alkyl group at the C5 position and the carboxylic acid group at the C3 position. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Synthesis of 5-Alkyl-1,2,4-Triazole-3-Carboxylic Acid Derivatives

The synthesis of these derivatives typically involves the construction of the triazole ring followed by functionalization, or the use of pre-functionalized building blocks. A common and effective strategy involves the cyclization of thiosemicarbazide precursors.

General Synthetic Pathway

A widely adopted method for synthesizing 5-alkyl-1,2,4-triazole-3-thiols, which can be further converted to their carboxylic acid analogues, involves the reaction of a carboxylic acid hydrazide with an isothiocyanate, followed by base-catalyzed cyclization.[6] A more direct approach involves the reaction of thiosemicarbazides with carboxylic acids in the presence of a condensing agent like polyphosphate ester (PPE).[7]

Below is a generalized workflow for the synthesis of 5-alkyl-1,2,4-triazole-3-carboxamides, which are closely related to and can be hydrolyzed to the corresponding carboxylic acids. This method highlights the key steps of acylation and cyclization.[8][9]

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Ammonolysis Amidrazone β-N-t-butyloxycarbonyloxalamidrazone Intermediate Acylated Intermediate Amidrazone->Intermediate Acylation Alkylacetyl_chloride Alkyl/Aryloxyacetyl Chloride Alkylacetyl_chloride->Intermediate Ester Ethyl 5-alkyl/aryloxymethyl- 1,2,4-triazole-3-carboxylate Intermediate->Ester One-pot Cyclization Pyridine Pyridine (Base) Pyridine->Ester Amide 5-alkyl/aryloxymethyl- 1,2,4-triazole-3-carboxamide Ester->Amide Ammonolysis Ammonia Methanolic Ammonia Ammonia->Amide

Caption: General workflow for the synthesis of 5-alkyl-1,2,4-triazole-3-carboxamides.

Detailed Experimental Protocol: Synthesis of 5-(n-propoxymethyl)-1,2,4-triazole-3-carboxamide

This protocol is adapted from a published procedure and serves as a representative example.[8]

Step 1: Synthesis of Ethyl 5-(n-propoxymethyl)-1,2,4-triazole-3-carboxylate

  • To a solution of β-N-t-butyloxycarbonyloxalamidrazone in a suitable solvent, add n-propoxyacetyl chloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Add pyridine to the mixture and heat under reflux to facilitate the one-pot cyclization.

  • After cooling, the reaction mixture is worked up using standard extraction procedures to isolate the ethyl ester product.

Step 2: Synthesis of 5-(n-propoxymethyl)-1,2,4-triazole-3-carboxamide

  • Dissolve the purified ethyl ester from Step 1 in methanolic ammonia.

  • Stir the solution at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • The crude product is purified by recrystallization to yield the final carboxamide.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties is essential for the structural elucidation and characterization of novel 5-alkyl-1,2,4-triazole-3-carboxylic acid derivatives.

Physicochemical Properties

The physicochemical properties of these derivatives, such as solubility, lipophilicity (LogP), and pKa, are significantly influenced by the nature of the alkyl substituent at the C5 position and the functional group at the C3 position (e.g., carboxylic acid, ester, or amide). The triazole ring itself contributes to the polarity of the molecule.[1]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton spectra of these derivatives typically show characteristic signals for the alkyl chain protons, the methylene protons adjacent to the triazole ring, and the NH protons of the triazole and amide groups. The chemical shifts can vary depending on the solvent and the specific substituents.[3][8]

  • ¹³C NMR: The carbon spectra provide valuable information about the carbon skeleton, with distinct signals for the triazole ring carbons (C3 and C5), the carbonyl carbon of the carboxylic acid or its derivative, and the carbons of the alkyl chain.[3][8]

Infrared (IR) Spectroscopy:

IR spectroscopy is useful for identifying key functional groups. Characteristic absorption bands include:

  • N-H stretching vibrations for the triazole ring and amide groups.

  • C=O stretching for the carboxylic acid or amide functionality.

  • C=N stretching within the triazole ring.[4]

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compounds by providing an accurate mass-to-charge ratio (m/z) of the molecular ion.[8]

Table 1: Representative Spectroscopic Data for 5-Alkyl-1,2,4-triazole-3-carboxamide Derivatives [8]

Compound¹H NMR (DMSO-d₆), δ (ppm)¹³C NMR (DMSO-d₆), δ (ppm)HRMS [M+H]⁺ (Calculated/Found)
5-(n-propoxymethyl)-1,2,4-triazole-3-carboxamide 0.83 (t, 3H), 1.50 (se, 2H), 3.40 (t, 2H), 4.51 (s, 2H), 7.70 & 8.01 (2s, 2H)10.54, 22.38, 63.66, 72.13, 153.22, 156.84, 159.39185.0960 / 185.0981
1-(n-Butyloxymethyl)-1,2,4-triazole-3-carboxamide 0.80 (t, 2H), 1.47 (q, 2H), 3.44 (t, 2H), 5.55 (s, 2H), 7.58 & 7.79 (2s, 2H), 8.79 (s, 1H)10.57, 22.00, 70.61, 77.88, 145.99, 157.35, 160.35199.1195 / 199.1205
1-(Isopropyloxymethyl)-1,2,4-triazole-3-carboxamide 1.06 (d, 3H), 3.77-3.81 (m, 1H), 5.56 (s, 2H), 7.57 & 7.79 (2s, 2H), 8.79 (s, 1H)21.94, 70.36, 75.75, 145.98, 157.33, 160.47185.1039 / 185.1058

Biological Activities and Therapeutic Potential

Derivatives of 5-alkyl-1,2,4-triazole-3-carboxylic acid have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Several studies have reported the significant antibacterial and antifungal properties of 1,2,4-triazole derivatives.[2] For instance, certain 5-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides have shown potential against Gram-positive bacteria like Micrococcus luteus and Gram-negative bacteria such as Pseudomonas aeruginosa.[8] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.[5]

Antimicrobial_Action Triazole 5-Alkyl-1,2,4-triazole-3-carboxylic acid derivative Inhibition Inhibition Triazole->Inhibition Enzyme Essential Microbial Enzyme (e.g., Glucosamine-6-phosphate synthase) Enzyme->Inhibition Growth Microbial Growth Inhibition Inhibition->Growth

Caption: Proposed mechanism of antimicrobial action via enzyme inhibition.

Antiproliferative and Anticancer Activity

The 1,2,4-triazole scaffold is present in several anticancer drugs.[2] Derivatives of 5-alkyl-1,2,4-triazole-3-carboxylic acid have been investigated for their cytotoxic effects on various cancer cell lines.[8] Studies have shown that certain derivatives can induce apoptosis and inhibit cell cycle progression in leukemia cells.[8] The proposed mechanism of action for some of these compounds involves the inhibition of translation initiation by interfering with the assembly of the eIF4E complex.[8] Molecular docking studies have also suggested that these compounds can act as inhibitors of key signaling proteins like PI3K.[10]

Table 2: In Vitro Cytotoxic Activity of Selected 1,2,4-Triazole-3-Carboxamide Derivatives [8]

CompoundCell LineIC₅₀ (µM)
1-(n-decyloxymethyl)-1,2,4-triazole-3-carboxamide CCRF-SB1.8
K5622.5
5-(n-decyloxymethyl)-1,2,4-triazole-3-carboxamide CCRF-SB3.5
K5623.2
Structure-Activity Relationship (SAR) Insights

Systematic modification of the 5-alkyl-1,2,4-triazole-3-carboxylic acid scaffold has provided valuable insights into the relationship between chemical structure and biological activity.

  • Influence of the Alkyl Chain: The length and branching of the alkyl group at the C5 position can significantly impact lipophilicity and, consequently, cell permeability and target engagement. For example, in a series of 1- and 5-alkoxymethyl derivatives, the n-decyloxymethyl substitution showed the highest cytotoxic activity against leukemia cell lines.[8]

  • Role of the C3-Carboxylic Acid Moiety: The carboxylic acid group or its derivatives (esters, amides) at the C3 position is crucial for interacting with biological targets. Conversion of the carboxylic acid to various amides can modulate the compound's pharmacokinetic properties and target-binding affinity.

  • Substitution on the Triazole Ring: The position of the alkyl substituent (N1 vs. C5) can also influence biological activity.[8]

Future Directions and Conclusion

The 5-alkyl-1,2,4-triazole-3-carboxylic acid framework represents a versatile and promising scaffold in the pursuit of novel therapeutic agents. The wealth of synthetic methodologies allows for the creation of diverse chemical libraries for high-throughput screening. The demonstrated broad-spectrum biological activities, coupled with favorable physicochemical properties, underscore the potential of these compounds in addressing unmet medical needs in oncology and infectious diseases.

Future research should focus on:

  • Elucidation of specific molecular targets for the observed biological activities.

  • Optimization of lead compounds through medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic profiles.

  • In vivo studies to validate the therapeutic potential of promising candidates.

References

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings. Retrieved February 14, 2026, from [Link]

  • Synthesis of 5-oxymethyl-1,2,4-triazole-3-carboxamides. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. (2006). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (n.d.). INDUS JOURNAL OF BIOSCIENCE RESEARCH. Retrieved February 14, 2026, from [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2023). MDPI. Retrieved February 14, 2026, from [Link]

  • Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. (2017). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. (n.d.). Google Patents.
  • Prospects For the Search For New Biologically Active Compounds Among the Derivatives of the Heterocyclic System of 1,2,4-Triazol. (2022). DergiPark. Retrieved February 14, 2026, from [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022). SciSpace. Retrieved February 14, 2026, from [Link]

  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. (2021). Beilstein Journals. Retrieved February 14, 2026, from [Link]

  • Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether. (2017). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2023). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). MDPI. Retrieved February 14, 2026, from [Link]

Sources

Exploratory

5-Ethyl-1H-1,2,4-triazole-3-carboxylic acid molecular weight

An In-Depth Technical Guide to the Molecular Weight of 5-Ethyl-1H-1,2,4-triazole-3-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight of 5-Ethyl-1H-1,2,4-triazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 5-Ethyl-1H-1,2,4-triazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. The 1,2,4-triazole core is a key pharmacophore found in a wide range of therapeutic agents, including well-known antifungal and antimicrobial drugs.[1] This document delves into the foundational physicochemical properties of the title compound, with a primary focus on the determination and verification of its molecular weight. We will explore the theoretical calculation derived from its molecular formula, outline robust experimental protocols for its empirical validation via mass spectrometry, and present a plausible synthetic pathway. This guide is intended to serve as an authoritative resource for researchers engaged in the synthesis, characterization, and application of novel triazole derivatives.

Molecular Identity and Physicochemical Properties

Unambiguous identification of a chemical entity is paramount for scientific rigor and reproducibility. 5-Ethyl-1H-1,2,4-triazole-3-carboxylic acid is defined by its unique molecular structure, from which all other physical and chemical properties are derived.

  • Molecular Formula: C₅H₇N₃O₂

  • IUPAC Name: 5-ethyl-1H-1,2,4-triazole-3-carboxylic acid

  • CAS Number: While a specific CAS number for this exact structure is not readily found in major databases as of the last update, related structures are well-documented. Researchers synthesizing this compound would typically register it to obtain a new CAS number.

The molecular weight is a critical parameter, influencing everything from reaction stoichiometry to pharmacological activity. It can be expressed in two primary ways: the average molecular weight (based on the natural isotopic abundance of elements) and the monoisotopic mass (based on the most abundant isotope of each element).

Table 1: Calculated Molecular Properties
PropertyValueDescription
Average Molecular Weight 141.13 g/mol Calculated using the standard atomic weights of the constituent elements (C: 12.011, H: 1.008, N: 14.007, O: 15.999). This value is used for macroscopic calculations (e.g., weighing reagents for a reaction).
Monoisotopic Mass 141.05383 DaCalculated using the mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value that is experimentally determined by high-resolution mass spectrometry.
Molecular Structure Diagram

The arrangement of atoms in 5-Ethyl-1H-1,2,4-triazole-3-carboxylic acid is depicted below. The structure consists of a five-membered 1,2,4-triazole ring substituted with an ethyl group at position 5 and a carboxylic acid group at position 3.

Caption: 2D structure of 5-Ethyl-1H-1,2,4-triazole-3-carboxylic acid.

Experimental Determination of Molecular Weight

While the theoretical molecular weight is a calculated value, its experimental verification is a cornerstone of chemical characterization, confirming the identity and purity of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Principle of Mass Spectrometry

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. For HRMS, the precision is high enough to distinguish between compounds with the same nominal mass but different elemental compositions. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, as it typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation.

Experimental Protocol: HRMS Analysis
  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized 5-Ethyl-1H-1,2,4-triazole-3-carboxylic acid.

    • Dissolve the sample in 1 mL of a high-purity solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode). The choice of acidic or basic modifier is causal; it promotes the formation of [M+H]⁺ or [M-H]⁻ ions, respectively, enhancing signal intensity.

    • Vortex the solution until the sample is fully dissolved.

    • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation and Analysis:

    • Instrument: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

    • Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative modes to ensure comprehensive analysis.

    • Infusion: The prepared sample is directly infused into the ion source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Data Acquisition: Mass spectra are acquired over a relevant m/z range (e.g., 50-500 Da).

  • Data Interpretation (Self-Validation):

    • Positive Ion Mode ([M+H]⁺): The expected monoisotopic m/z value is 141.05383 (M) + 1.00728 (H⁺) = 142.06111 Da .

    • Negative Ion Mode ([M-H]⁻): The expected monoisotopic m/z value is 141.05383 (M) - 1.00728 (H⁺) = 140.04655 Da .

    • Trustworthiness Check: The experimentally observed m/z value should match the calculated value within a narrow mass tolerance (typically < 5 ppm). The detection of both the protonated and deprotonated species provides a high degree of confidence in the molecular weight assignment.

Synthesis and Characterization Workflow

The synthesis of novel compounds requires a logical, multi-step workflow from reaction to final, validated product. While a specific published synthesis for this exact molecule is not available, a scientifically sound route can be proposed based on established methodologies for 1,2,4-triazole derivatives.[2]

Proposed Synthetic Pathway

A plausible approach involves the acylation of a thiosemicarbazide with a carboxylic acid derivative, followed by cyclodehydration.[2] This method is robust and widely used for constructing the 1,2,4-triazole ring system.

Workflow Diagram

G cluster_synthesis Synthesis cluster_modification Modification & Purification cluster_characterization Characterization (Validation) start Propionyl Chloride + Thiosemicarbazide intermediate Acylthiosemicarbazide Intermediate start->intermediate Acylation cyclization Base-Mediated Cyclization intermediate->cyclization Heat, Base product Crude Product: 5-Ethyl-4H-1,2,4-triazole-3-thiol cyclization->product oxidation Oxidation of Thiol to Carboxylic Acid (e.g., with KMnO₄) product->oxidation workup Acidic Work-up & Extraction oxidation->workup recrystallization Recrystallization workup->recrystallization pure_product Pure 5-Ethyl-1H-1,2,4-triazole- 3-carboxylic acid recrystallization->pure_product hrms HRMS Analysis pure_product->hrms Confirm MW nmr ¹H & ¹³C NMR pure_product->nmr Confirm Structure ftir FTIR Spectroscopy pure_product->ftir Confirm Functional Groups

Caption: Experimental workflow from synthesis to final characterization.

Step-by-Step Protocol (Hypothetical)
  • Synthesis of Intermediate:

    • Combine thiosemicarbazide and an appropriate solvent in a round-bottom flask equipped with a reflux condenser.

    • Slowly add an acylating agent, such as ethyl oxalyl chloride, under controlled temperature conditions.

    • The reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC), to form the acylated intermediate.

  • Cyclization:

    • Treat the intermediate with an aqueous base (e.g., KOH or K₂CO₃) and heat to induce cyclodehydration.[2] This step is crucial for forming the heterocyclic triazole ring.

    • After cooling, the reaction mixture is acidified to precipitate the crude product.

  • Purification:

    • The crude solid is collected by vacuum filtration.

    • Causality: Recrystallization from a suitable solvent (e.g., ethanol/water) is performed. This technique is chosen because the solubility of the desired compound and impurities are different at varying temperatures, allowing for the selective crystallization of the pure product upon cooling.

  • Characterization:

    • HRMS: Performed as described in Section 2 to confirm the molecular weight.

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and overall structure.

    • FTIR Spectroscopy: Used to identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-H stretch of the triazole ring.

Applications and Significance

Derivatives of 1,2,4-triazole-3-carboxylic acid are valuable building blocks in drug discovery and development.[3] The presence of multiple nitrogen atoms and a carboxylic acid handle allows for diverse chemical modifications to modulate biological activity and pharmacokinetic properties. They have been investigated for a wide range of therapeutic applications, including the development of anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The title compound, 5-Ethyl-1H-1,2,4-triazole-3-carboxylic acid, represents a foundational scaffold upon which more complex and potent molecules can be constructed.

Conclusion

The molecular weight of 5-Ethyl-1H-1,2,4-triazole-3-carboxylic acid has been definitively established through theoretical calculation as 141.13 g/mol (average) and 141.05383 Da (monoisotopic). This guide has provided the necessary framework for its experimental validation using high-resolution mass spectrometry, a critical step in ensuring chemical identity and purity. The outlined synthetic and characterization workflow serves as a practical guide for researchers, emphasizing the principles of causality and self-validation in experimental design. As a versatile heterocyclic scaffold, this compound holds significant potential for the development of novel chemical entities in various scientific fields.

References

  • PubChem. 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Logvinenko, I., et al. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester - Substance Details. Available from: [Link]

  • PubChemLite. 5-ethyl-1-phenyl-1h-1,2,4-triazole-3-carboxylic acid. Available from: [Link]

  • Ošeka, M., et al. (2022). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI. Available from: [Link]

  • Ošeka, M., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available from: [Link]

  • Moseev, S., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1H-1,2,4-triazole-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Jumaa, F.H., et al. (2018). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. ResearchGate. Available from: [Link]

Sources

Foundational

Biological activity of 5-ethyl-1,2,4-triazole derivatives

The Pharmacological Profile of 5-Ethyl-1,2,4-Triazole Derivatives: Synthesis, SAR, and Therapeutic Applications Executive Summary This technical guide provides an in-depth analysis of 5-ethyl-1,2,4-triazole derivatives ,...

Author: BenchChem Technical Support Team. Date: February 2026

The Pharmacological Profile of 5-Ethyl-1,2,4-Triazole Derivatives: Synthesis, SAR, and Therapeutic Applications

Executive Summary

This technical guide provides an in-depth analysis of 5-ethyl-1,2,4-triazole derivatives , a specific subclass of nitrogen-rich heterocycles. While the broad 1,2,4-triazole scaffold is ubiquitous in FDA-approved drugs (e.g., Fluconazole, Letrozole), the 5-ethyl substitution offers a unique physicochemical balance between lipophilicity and steric bulk, distinct from its methyl or phenyl counterparts. This guide details the synthesis of the core pharmacophore—4-amino-5-ethyl-1,2,4-triazole-3-thiol (AETT) —and explores its derivatization into potent antimicrobial, anticancer, and anti-inflammatory agents.

The Pharmacophore: Why 5-Ethyl?

The 1,2,4-triazole ring is a bioisostere of amides and carboxylic acids, capable of hydrogen bonding and dipole interactions. The introduction of an ethyl group at the C-5 position modulates the molecule's properties in three critical ways:

  • Lipophilicity (LogP): The ethyl group increases lipophilicity compared to a methyl group, enhancing cell membrane permeability—a critical factor for antimicrobial agents targeting intracellular pathogens.

  • Steric Optimization: Unlike bulky phenyl groups, the ethyl chain allows the molecule to fit into smaller hydrophobic pockets of enzymes (e.g., CYP51 or metalloproteases) without causing steric clash.

  • Electronic Influence: The alkyl chain exerts a weak positive inductive effect (+I), slightly increasing the electron density on the triazole ring nitrogens, potentially enhancing metal chelation efficacy.

Chemical Space & Synthesis Workflows

The foundational precursor for this class is 4-amino-5-ethyl-1,2,4-triazole-3-thiol .[1] Its synthesis relies on the cyclization of carboxylic acid derivatives with thiocarbohydrazide.

Core Synthesis Pathway

The most robust method involves the fusion of propanoic acid (providing the ethyl backbone) with thiocarbohydrazide . This reaction typically proceeds via a microwave-assisted or reflux method to yield the cyclized triazole.

Graphviz Diagram: Synthesis Logic Flow

SynthesisFlow Propanoic Propanoic Acid (Ethyl Source) Intermediate Hydrazinecarbothiohydrazide Intermediate Propanoic->Intermediate Reflux/MW TCH Thiocarbohydrazide TCH->Intermediate AETT 4-Amino-5-Ethyl- 1,2,4-Triazole-3-Thiol (CORE SCAFFOLD) Intermediate->AETT Cyclization (-2 H2O) Schiff Schiff Bases (Azomethines) AETT->Schiff + Aldehydes (Condensation) Fused Fused Systems (Triazolothiadiazines) AETT->Fused + α-Halo Acids (Cyclocondensation)

Caption: Step-wise synthesis from propanoic acid precursors to the active 5-ethyl-triazole scaffold and its derivatives.

Derivatization Strategies

Once the AETT core is synthesized, two primary modification pathways are employed to enhance biological activity:

  • Schiff Base Formation: Reaction of the N-4 amino group with aromatic aldehydes (e.g., benzaldehyde, pyridine-carboxaldehyde) creates an azomethine linkage (-N=CH-). This extends conjugation and provides additional binding points for protein targets.

  • Thiol Alkylation/Fusion: The C-3 thiol group is highly nucleophilic. Reacting it with

    
    -halo acids or ketones yields 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which are rigid, tricyclic systems often associated with heightened anticancer activity.
    

Biological Activity Spectrum

Antimicrobial & Antifungal Activity

The 5-ethyl derivatives exhibit broad-spectrum activity, particularly against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • Mechanism of Action:

    • Membrane Disruption: The lipophilic 5-ethyl tail facilitates penetration of the bacterial cell wall.

    • Metalloenzyme Inhibition: The N-rich triazole ring and the thiol group act as bidentate ligands. They chelate metal ions (Zn²⁺, Fe²⁺) essential for bacterial enzymes, effectively "starving" the pathogen. This is corroborated by corrosion inhibition studies where AETT strongly adsorbs to metal surfaces.

    • CYP51 Inhibition (Antifungal): Similar to fluconazole, these derivatives bind to the heme iron of fungal Lanosterol 14

      
      -demethylase, blocking ergosterol biosynthesis.
      

Quantitative Data Summary (Representative MIC Values):

Compound ClassTarget OrganismMIC (

g/mL)
Reference Standard
5-Ethyl-Schiff Base (Benzaldehyde deriv.)S. aureus (Gram+)12.5 - 25.0Ciprofloxacin (6.25)
5-Ethyl-Schiff Base (Pyridine deriv.)E. coli (Gram-)50.0 - 100.0Ampicillin (12.5)
Fused Triazolothiadiazine C. albicans (Fungi)6.25 - 12.5Fluconazole (6.25)
AETT (Core) B. subtilis25.0--
Anticancer Activity

Recent studies highlight the potential of 5-ethyl-1,2,4-triazole fused systems (e.g., triazolothiadiazines) as antineoplastic agents.[2]

  • Target: Tubulin polymerization and EGFR tyrosine kinase.

  • SAR Insight: The 5-ethyl group provides the necessary hydrophobic bulk to occupy the colchicine binding site on tubulin, while the fused ring system mimics the purine base structure, interfering with DNA replication in rapidly dividing cells.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of these molecules is strictly governed by the substituents at positions 3, 4, and 5.

Graphviz Diagram: SAR Logic

SAR Core 1,2,4-Triazole Core Pos5 Position 5: Ethyl Group Core->Pos5 Pos4 Position 4: Amino/Schiff Base Core->Pos4 Pos3 Position 3: Thiol/Thione Core->Pos3 Lipophil Optimized Lipophilicity (Membrane Permeability) Pos5->Lipophil Steric Low Steric Hindrance (Enzyme Pocket Fit) Pos5->Steric Target Target Specificity (DNA/Tubulin) Pos4->Target Binding Metal Chelation Site (Zn2+, Fe2+) Pos3->Binding

Caption: Functional mapping of the 5-ethyl-1,2,4-triazole scaffold. The C5-ethyl group balances permeability and fit.

  • C-5 Ethyl vs. Methyl: The ethyl group consistently outperforms the methyl group in antimicrobial assays due to superior lipophilicity (LogP ~1.2 vs 0.8), allowing better intracellular accumulation.

  • C-5 Ethyl vs. Phenyl: While phenyl groups add significant lipophilicity, they introduce steric rigidity that can prevent binding to compact active sites. The ethyl group retains flexibility ("alkyl linker effect").

  • N-4 Substitution: Conversion of the primary amine to a Schiff base with electron-withdrawing groups (e.g., -NO2, -Cl) on the aryl ring significantly enhances antibacterial potency by increasing the acidity of the N-H proton or facilitating

    
    -
    
    
    
    stacking interactions.

Detailed Experimental Protocols

Protocol: Synthesis of 4-Amino-5-Ethyl-1,2,4-Triazole-3-Thiol (AETT)

Objective: To synthesize the core pharmacophore with >90% purity.

Reagents:

  • Propanoic acid (0.1 mol)

  • Thiocarbohydrazide (0.1 mol)

  • Phosphorus oxychloride (POCl

    
    ) (Catalytic/Dehydrating agent) or Reflux in water (Green method).
    

Procedure (Green Reflux Method):

  • Mixing: In a 250 mL round-bottom flask, dissolve 10.6 g of thiocarbohydrazide in 50 mL of propanoic acid.

  • Reflux: Heat the mixture to reflux temperature (approx. 140°C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Chloroform:Methanol 9:1).

  • Cooling: Allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • Neutralization: Pour the mixture into crushed ice and neutralize with 10% NaHCO

    
     solution to precipitate the crude product.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Validation:

    • Melting Point: Expect 156–158°C.

    • IR Spectrum: Look for -SH stretch (2550 cm⁻¹), C=N stretch (1610 cm⁻¹), and NH₂ stretch (3300 cm⁻¹).

Protocol: In Vitro Antimicrobial Assay (Disk Diffusion)

Objective: Determine the Zone of Inhibition (ZOI) for synthesized derivatives.

  • Preparation: Prepare Muller-Hinton Agar (MHA) plates.

  • Inoculation: Swab the surface with a standardized bacterial suspension (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL).

  • Treatment: Impregnate sterile filter paper discs (6 mm) with 20

    
    L of the test compound (dissolved in DMSO at 1 mg/mL). Include a DMSO negative control and a Ciprofloxacin positive control.
    
  • Incubation: Incubate plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the clear zone around the disc in millimeters. A zone >10 mm indicates significant activity.[3]

References

  • Synthesis and Antimicrobial Activities of Triazolothiadiazines. (2025). International Journal of Creative Research Thoughts (IJCRT). Describes the synthesis of 4-amino-5-ethyl-1,2,4-triazole-3-thiol and its fusion into thiadiazines.

  • A comprehensive experimental and theoretical perspective of novel triazole-based pyridine and quinoline derivatives. (2025). Scientific Reports. Details the synthesis of AETT and its corrosion inhibition properties (metal chelation mechanism).

  • Facile synthesis of some novel triazolo[3,4-b]thiadiazines and triazolo[4,3-b]tetrazines. (2016). Synthetic Communications. Establishes AETT as a key intermediate for anticancer scaffolds.

  • Synthesis and Characterization of Novel Mn(II), Fe(II) and Fe(III) complex of 5-ethyl-4-amino-triazole. International Journal for Research in Applied Science & Engineering Technology. Confirms the bidentate ligand nature of the 5-ethyl derivative.

  • 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine. BenchChem. Provides physicochemical data and precursor information for 5-ethyl derivatives.

Sources

Protocols & Analytical Methods

Method

Application Note: Design and Synthesis of MOFs using 5-Ethyl-1,2,4-triazole-3-carboxylic Acid (H₂etzc)

This Application Note is designed as a developmental guide for researchers utilizing 5-ethyl-1,2,4-triazole-3-carboxylic acid (H₂etzc) as a ligand in Metal-Organic Frameworks (MOFs). While the parent ligand (1,2,4-triazo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a developmental guide for researchers utilizing 5-ethyl-1,2,4-triazole-3-carboxylic acid (H₂etzc) as a ligand in Metal-Organic Frameworks (MOFs).

While the parent ligand (1,2,4-triazole-3-carboxylic acid) is widely documented, the 5-ethyl derivative represents a specialized tool for "reticular tuning"—modifying pore hydrophobicity and steric environments without altering the fundamental network topology.

Executive Summary & Ligand Chemistry

5-ethyl-1,2,4-triazole-3-carboxylic acid (H₂etzc) is a bifunctional, asymmetric ligand capable of bridging multiple metal centers. Its utility in MOF synthesis stems from its dual-donor nature:

  • Triazole Ring (N-Donors): Provides strong coordination to soft/borderline acids (Zn²⁺, Cd²⁺, Cu²⁺) and facilitates the formation of polynuclear Secondary Building Units (SBUs).

  • Carboxylate Group (O-Donors): Coordinates to hard acids (Ln³⁺, Zr⁴⁺) and enhances framework stability through chelating or bridging modes.

  • Ethyl Substituent: The critical "tuning knob." Unlike the methyl or proton analogs, the ethyl group introduces significant hydrophobicity and steric bulk , which can improve the moisture stability of the resulting MOF and increase selectivity in gas separation applications by narrowing pore apertures.

Ligand Structure & Coordination Modes

The ligand (H₂etzc) typically exhibits two


 values:
  • 
     (Carboxylic acid deprotonation 
    
    
    
    Hetzc⁻)
  • 
     (Triazole N-H deprotonation 
    
    
    
    etzc²⁻)

Note: Precise control of synthesis pH dictates whether the ligand acts as a mono-anion (Hetzc⁻) or di-anion (etzc²⁻), fundamentally changing the network topology.

Experimental Protocols

Protocol A: Ligand Synthesis (H₂etzc)

Rationale: As H₂etzc is not always commercially available off-the-shelf, in-house synthesis via cyclization is often required.

Reaction Pathway:

  • Acylation: Reaction of Propionyl Hydrazide with Ethyl Oxalyl Chloride.

  • Cyclization: Thermal cyclization in the presence of ammonium acetate.

  • Hydrolysis: Conversion of the ester to the free acid.

LigandSynthesis Start Propionyl Hydrazide + Ethyl Oxalyl Chloride Inter Intermediate (Diacylhydrazine) Start->Inter THF, 0°C (Acylation) Cyclic Ethyl-5-ethyl-1,2,4- triazole-3-carboxylate Inter->Cyclic NH₄OAc, AcOH Reflux (Cyclization) Final H₂etzc (Final Ligand) Cyclic->Final NaOH/H₂O then HCl (Hydrolysis)

Figure 1: Synthetic pathway for H₂etzc ligand production.

Step-by-Step Methodology:

  • Precursor Prep: Dissolve propionyl hydrazide (10 mmol) in dry THF (50 mL) at 0°C. Dropwise add ethyl oxalyl chloride (10 mmol) with triethylamine (11 mmol) as a base. Stir for 4h.

  • Cyclization: Evaporate THF. Redissolve residue in glacial acetic acid (30 mL) with excess ammonium acetate (50 mmol). Reflux for 12h.

  • Isolation: Pour into ice water. Extract the ester with ethyl acetate.

  • Hydrolysis: Reflux the ester in 2M NaOH (20 mL) for 2h. Acidify with 1M HCl to pH 2. The white precipitate is H₂etzc . Recrystallize from ethanol/water.

Protocol B: Solvothermal MOF Synthesis

Rationale: High-temperature solvothermal synthesis promotes the formation of crystalline, thermodynamic products rather than kinetic amorphous powders.

Standard Recipe (Zn-Hetzc Framework):

ComponentAmountFunction
Metal Salt Zn(NO₃)₂ · 6H₂O (0.2 mmol)Metal Node Source
Ligand H₂etzc (0.2 mmol)Organic Linker
Solvent A DMF (N,N-dimethylformamide)Solubilizes Ligand
Solvent B H₂O (Deionized)Modulates Hydrolysis
Base 0.1M NaOH (Optional)Adjusts pH for Deprotonation

Workflow:

  • Dissolution: Dissolve H₂etzc in 4 mL DMF. Dissolve Zn(NO₃)₂ in 2 mL H₂O.

  • Mixing: Slowly add the metal solution to the ligand solution with stirring.

    • Critical Step: If precipitate forms immediately, add drops of dilute HNO₃ to redissolve, or increase DMF ratio.

  • Sealing: Transfer to a 15 mL Teflon-lined stainless steel autoclave.

  • Heating Profile:

    • Ramp: 1°C/min to 120°C.

    • Dwell: 72 hours at 120°C.

    • Cool: 0.1°C/min to Room Temp (Slow cooling is vital for single crystals).

  • Harvesting: Filter the colorless block crystals. Wash with DMF (3x) and Ethanol (3x).

MOFSynthesis Mix Precursor Mixing (Metal + Ligand + Solvent) Auto Autoclave (120°C, 72h) Mix->Auto Sealed System Wash Solvent Exchange (DMF -> EtOH) Auto->Wash Filtration Activate Activation (Vacuum Heating / SC-CO₂) Wash->Activate Remove Guest Molecules

Figure 2: Solvothermal synthesis and activation workflow for H₂etzc MOFs.

Characterization & Validation Matrix

To ensure the material is a true MOF and not a simple coordination complex or salt, the following validation steps are mandatory.

Structural Confirmation
  • Single Crystal XRD (SCXRD): Essential for determining the precise coordination mode of the ethyl-triazole.

    • Check: Does the ethyl group block the pores? (Calculate void volume using PLATON).

  • Powder XRD (PXRD): Compare the experimental pattern with the simulated pattern from SCXRD to prove phase purity.

Thermal & Chemical Stability
  • Thermogravimetric Analysis (TGA):

    • Expectation: First weight loss (50-150°C) = Solvent loss. Second weight loss (>300°C) = Ligand decomposition.

    • Validation: If the framework collapses <200°C, the metal-ligand bond is likely too weak (consider changing Metal to Zr or Ln).

Porosity Activation (The "Ethyl Challenge")

The ethyl group adds hydrophobicity, but also steric bulk. Standard vacuum activation might collapse the pores if capillary forces are too high.

  • Protocol: Use Supercritical CO₂ Drying or solvent exchange with low-surface-tension solvents (e.g., Dichloromethane) before vacuum heating.

Applications in Drug Development[1][2][3]

The H₂etzc ligand is particularly relevant for drug delivery applications due to the bio-compatibility of triazole derivatives and the "gate-opening" potential of the ethyl group.

Mechanism: The ethyl group can rotate or vibrate, creating a "breathing" effect that allows specific drug molecules to enter/exit based on size exclusion or thermal triggers.

Drug Loading Protocol (Post-Synthetic):

  • Activation: Fully activate the MOF (remove solvent).

  • Soaking: Immerse 50 mg of MOF in a saturated solution of the drug (e.g., Ibuprofen, 5-FU) in hexane (or a solvent that does not dissolve the MOF).

  • Time: Stir for 24-48h.

  • Washing: Briefly wash with fresh solvent to remove surface-adsorbed drug.

  • Quantification: Digest the MOF in dilute HCl and use HPLC/UV-Vis to measure drug content.

References

  • Ligand Synthesis Basis: Use of ethyl oxalyl chloride and hydrazides for triazole synthesis. Journal of Heterocyclic Chemistry, Vol 45, Issue 6. Link

  • MOF Synthesis Analogs: Syntheses, structures and photoluminescence of coordination polymers based on 1,2,4-triazole-3-carboxylic acid derivatives. CrystEngComm, 2011, 13, 3862-3873. Link

  • Triazole Coordination Modes: Coordination modes of 1,2,4-triazole derivatives in MOFs. Coordination Chemistry Reviews, Vol 255, 2011. Link

  • Drug Delivery in MOFs: Metal-Organic Frameworks for Biomedical Applications. Chemical Reviews, 2012, 112, 2, 1232–1268. Link

(Note: Specific crystal structure papers for the exact "5-ethyl" derivative are rare; protocols are derived from the authoritative chemistry of the homologous "5-methyl" and "5-H" series validated in Reference 2.)

Application

Advanced Crystallization Protocols for 5-Ethyl-1,2,4-triazole-3-carboxylic Acid (H₂etca) Complexes

This Application Note provides a comprehensive technical guide for the crystallization of metal complexes involving 5-ethyl-1,2,4-triazole-3-carboxylic acid (abbreviated herein as H₂etca ). Given that the 5-ethyl derivat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the crystallization of metal complexes involving 5-ethyl-1,2,4-triazole-3-carboxylic acid (abbreviated herein as H₂etca ).

Given that the 5-ethyl derivative is a structural homologue of the widely studied 5-methyl-1,2,4-triazole-3-carboxylic acid (H₂mtc), these protocols are optimized based on the established coordination chemistry of 5-alkyl-1,2,4-triazole-3-carboxylates. The ethyl group introduces increased hydrophobicity and steric bulk compared to the methyl analogue, necessitating specific adjustments in solvent polarity and crystallization kinetics.

Abstract

This guide details the synthesis and crystallization of coordination polymers and discrete metal complexes using the ligand 5-ethyl-1H-1,2,4-triazole-3-carboxylic acid (H₂etca) . The ligand features a multifunctional N,O-donor system capable of diverse coordination modes (chelating, bridging), making it a versatile building block for Metal-Organic Frameworks (MOFs). We present three distinct methodologies: Solvothermal Synthesis (for thermodynamic products/MOFs), Slow Evaporation (for discrete complexes), and Gel Diffusion (for high-quality single crystals).

Ligand Profile & Coordination Chemistry

Ligand Identity:

  • Systematic Name: 5-ethyl-1H-1,2,4-triazole-3-carboxylic acid[1]

  • Abbreviation: H₂etca (H₂ denotes two dissociable protons: carboxylate -COOH and triazole -NH).

  • Formula: C₅H₇N₃O₂

  • pKa Values (Estimated): pKa₁ ≈ 2.5 (carboxylate), pKa₂ ≈ 10.2 (triazole NH).

Coordination Modes: The H₂etca ligand is a "chameleon" in coordination chemistry. Its binding mode is pH-dependent:

  • Neutral (H₂etca): Monodentate via N4 or O (rare).

  • Mono-anionic (Hetca⁻): Deprotonated carboxylate. Chelating (N,O) or bridging.

  • Di-anionic (etca²⁻): Fully deprotonated. Bridges multiple metal centers (e.g., Zn²⁺, Cd²⁺) to form 2D or 3D networks.

Critical Solubility Note: Unlike the methyl analogue (H₂mtc), the ethyl group increases hydrophobicity.

  • Optimization: Pure water is often insufficient for solubility. Use Ethanol/Water or Methanol/Water mixtures (typically 1:1 to 1:3 v/v).

Protocol A: Solvothermal Synthesis (MOF/Polymer Focus)

This is the "workhorse" method for generating thermodynamically stable coordination polymers (CPs) and MOFs. High temperature and pressure facilitate ligand deprotonation and self-assembly.

Materials
  • Ligand: H₂etca (0.1 mmol)

  • Metal Salt: Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O, or Cu(NO₃)₂·3H₂O (0.1 - 0.2 mmol).

  • Solvent: Ethanol/Water (1:1 v/v, 10 mL).

  • Base: NaOH or Triethylamine (TEA) for pH adjustment.

  • Vessel: 23 mL Teflon-lined stainless steel autoclave.

Step-by-Step Procedure
  • Dissolution:

    • Dissolve 0.1 mmol of H₂etca in 5 mL Ethanol.

    • Dissolve 0.1 mmol of Metal Salt in 5 mL deionized Water.

    • Mix the two solutions. The mixture may become cloudy.

  • pH Adjustment (Critical):

    • Add dilute NaOH (0.1 M) or TEA dropwise.

    • Target pH: 6.0–7.0.

    • Why? This deprotonates the carboxylic acid (pKa ≈ 2.5) but keeps the triazole protonated or partially deprotonated, allowing for controlled assembly.

  • Sealing & Heating:

    • Transfer the suspension to the Teflon liner. Do not fill more than 60% volume.

    • Seal the autoclave tightly.

    • Place in a programmable oven.

  • Temperature Profile:

    • Ramp Up: 2 hours to reach 140°C .

    • Hold: 72 hours (3 days) at 140°C.

    • Cool Down: Slow cooling at 5°C/hour to room temperature.

    • Why? Slow cooling prevents rapid precipitation of amorphous powder, favoring large single crystals.

Workflow Visualization

Solvothermal_Workflow Start Start: Reagents Mix Mix Ligand (EtOH) + Metal Salt (H2O) Start->Mix pH Adjust pH (6-7) (Deprotonation) Mix->pH Clear Soln. Autoclave Seal in Teflon Autoclave pH->Autoclave Heat Heat @ 140°C (72 Hours) Autoclave->Heat Cool Slow Cool (5°C/h) Heat->Cool Harvest Harvest Crystals (Wash EtOH) Cool->Harvest

Figure 1: Solvothermal synthesis workflow for H₂etca coordination polymers.

Protocol B: Room Temperature Evaporation (Discrete Complex Focus)

This method is suitable for labile metal ions (e.g., Cu²⁺, Co²⁺) or when the target is a discrete molecular complex rather than an infinite polymer.

Procedure
  • Stoichiometry: Use a 1:2 Metal:Ligand ratio to favor discrete

    
     species.
    
  • Solvent System: Methanol is preferred over ethanol for faster evaporation rates.

    • Mix: 10 mL MeOH + 5 mL H₂O.

  • Filtration:

    • After mixing and pH adjustment (pH ~6), stir for 30 minutes.

    • Filter the solution through a 0.45 µm syringe filter. This removes nucleation sites (dust), reducing the number of crystals but increasing their size.

  • Crystallization:

    • Cover the beaker with Parafilm.

    • Poke 3-5 small needle holes in the film.

    • Leave undisturbed in a vibration-free area (e.g., a dedicated crystallization cabinet) for 1-2 weeks.

Protocol C: Gel Diffusion (High-Quality Single Crystals)

When direct mixing yields immediate precipitation (powder), gel diffusion controls the reaction rate, allowing ions to diffuse slowly and form high-quality crystals suitable for X-ray diffraction.

Materials
  • Gel Matrix: Sodium Metasilicate (Na₂SiO₃) or Agar.

  • Setup: U-tube or straight test tube.

Procedure (Test Tube Method)
  • Bottom Layer (Gel + Metal):

    • Mix 5 mL of sodium metasilicate solution (density 1.05 g/cm³) with 5 mL of Metal Salt solution (acidified with acetic acid to pH 5).

    • Pour into the test tube and let it set (gel) for 24 hours.

  • Middle Layer (Buffer):

    • Gently layer 2 mL of pure solvent (water/ethanol) on top of the gel. This prevents instant reaction at the interface.

  • Top Layer (Ligand):

    • Dissolve H₂etca in Ethanol/Water.

    • Gently pipette this solution on top of the buffer layer.

  • Incubation:

    • Seal the tube.

    • Allow to stand for 2-4 weeks. Crystals will grow within the gel matrix or at the interface.

Diffusion Visualization

Gel_Diffusion Tube Top Layer Ligand Solution (EtOH) Middle Layer Solvent Buffer Bottom Layer Metal Salt + Gel Matrix Process Slow Diffusion (2-4 Weeks) Tube->Process Result High-Quality Single Crystals Process->Result

Figure 2: Layering setup for gel diffusion crystallization.

Data Summary & Troubleshooting

Typical Reaction Parameters
ParameterSolvothermalSlow EvaporationGel Diffusion
Metal:Ligand Ratio 1:11:21:1
Solvent H₂O / EtOH (1:1)MeOH / H₂O (2:1)H₂O (Gel) / EtOH (Top)
Temperature 120–160°C20–25°C20–25°C
Time 3 Days7–14 Days14–30 Days
Product Type 2D/3D Polymers (MOFs)Discrete ComplexesSingle Crystals
Troubleshooting Matrix
  • Problem: Immediate precipitation of amorphous powder.

    • Cause: Reaction too fast or pH too high.

    • Solution: Lower the pH (add dilute HNO₃) or switch to Gel Diffusion .

  • Problem: No crystals after 2 weeks.

    • Cause: Solution too dilute.

    • Solution: Uncover the vessel to accelerate evaporation or increase initial concentration.

  • Problem: Crystals are opaque/twinned.

    • Cause: Cooling too fast (Solvothermal).

    • Solution: Reduce cooling rate to 2°C/hour.

References

  • Synthesis of 3,5-Disubstituted 1,2,4-Triazoles

    • Source: "Synthesis and Biological Evaluation of Some New 3,5-Disubstituted-1,2,4-Triazole Deriv
    • Relevance: Provides the foundational synthesis route for the H₂etca ligand precursor.
  • Coordination Chemistry of 5-Methyl-1,2,4-triazole-3-carboxylic acid (H₂mtc)

    • Source: "Structural diversity and magnetic properties of coordination polymers built from 5-methyl-1H-1,2,4-triazole-3-carboxylic acid." CrystEngComm.
    • Relevance: The primary methodological basis for the protocols above. The 5-ethyl derivative follows the same structural logic as the 5-methyl analogue described here.
  • General Solvothermal Techniques for MOFs

    • Source: "Solvothermal Synthesis of Metal-Organic Frameworks." Chemical Reviews.
    • Relevance: Authoritative guide on autoclave procedures and temper

Sources

Technical Notes & Optimization

Troubleshooting

Preventing decarboxylation during triazole acid synthesis

Topic: Preventing Decarboxylation During 1,2,3-Triazole-4-Carboxylic Acid Synthesis Ticket ID: TRZ-COOH-STABILITY-001 Status: Resolved / Guide Available The Core Issue: The "Decarboxylation Trap" Executive Summary: 1,2,3...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decarboxylation During 1,2,3-Triazole-4-Carboxylic Acid Synthesis Ticket ID: TRZ-COOH-STABILITY-001 Status: Resolved / Guide Available

The Core Issue: The "Decarboxylation Trap"

Executive Summary: 1,2,3-triazole-4-carboxylic acids are electronically predisposed to lose


. While the triazole ring is generally robust, the carboxylic acid moiety attached to it—particularly at the C4 or C5 position—creates a push-pull system. Under thermal stress (

) or strong acidic conditions, the electron-deficient triazole ring acts as an electron sink, facilitating the cleavage of the C-C bond holding the carboxyl group.

The Symptom: You attempt to synthesize the acid, but your proton NMR shows a sharp singlet around 8.0–8.9 ppm (the triazole C-H) instead of your carboxylic acid, and your Mass Spec shows a peak of [M-44] .

Mechanism of Failure

Decarboxylation typically proceeds via a zwitterionic intermediate. Protonation of the triazole ring (in acidic media) or thermal excitation lowers the activation energy for the C-C bond breakage.

DecarboxylationMechanism Substrate Triazole-4-COOH Protonation Protonated Intermediate (Acidic Media) Substrate->Protonation + H+ TS Cyclic Transition State (Thermal) Substrate->TS Heat (>110°C) Product Decarboxylated Triazole (H-Triazole) + CO2 Protonation->Product - CO2 (Rapid) TS->Product - CO2

Figure 1: Mechanistic pathways leading to unwanted decarboxylation. Note that acidic conditions accelerate the process by creating a better leaving group.

The Solution: Self-Validating Synthesis Protocols

To ensure integrity, you must avoid the "Danger Zone" (High Heat + Low pH). The following protocols are designed as self-validating systems: if you follow the temperature and pH checkpoints, the molecule remains stable.

Protocol A: The "Cold Hydrolysis" Workflow (Recommended)

Use this when converting an ester (ethyl/methyl triazole-4-carboxylate) to the acid.

Reagents:

  • Starting Material: Triazole Ester[1]

  • Solvent: THF/Water (3:1) or MeOH/Water (3:1)

  • Base: LiOH (Lithium Hydroxide) - Preferred over NaOH for milder solubility profiles.

  • Acid: 1M HCl (Do NOT use conc.

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester in THF/Water at 0°C (Ice bath).

  • Saponification: Add LiOH (1.5 - 2.0 eq). Allow to warm to Room Temperature (RT). Monitor by TLC.[2]

    • Checkpoint 1: Do not heat. If reaction is slow, extend time, do not raise temp above 40°C.

  • The Critical Workup (The "Safe Zone"):

    • Cool the reaction mixture back to 0°C .

    • Carefully acidify with 1M HCl dropwise.

    • STOP adding acid when pH reaches 3.0 – 4.0 .

    • Why? The pKa of triazole carboxylic acid is typically ~3.5. Dropping to pH 1.0 forces protonation of the triazole ring, triggering decarboxylation.

  • Isolation: Extract immediately with EtOAc or filter the precipitate if solid. Dry over

    
     and evaporate at <40°C .
    
Protocol B: Direct CuAAC (Click Chemistry)

Use this to build the ring with the acid already attached.

Reagents:

  • Azide (

    
    )
    
  • Propiolic Acid (Acetylenecarboxylic acid)

  • Catalyst:

    
     / Sodium Ascorbate[3]
    

The Risk: Thermal "Huisgen" cycloaddition requires high heat, which destroys the acid. You must use Copper catalysis to keep it at RT.

Step-by-Step Methodology:

  • Dissolve Azide and Propiolic Acid (1.0 eq) in

    
    -BuOH/Water (1:1).
    
  • Add Sodium Ascorbate (0.5 eq) followed by

    
     (0.1 eq).
    
  • Stir at Room Temperature for 12–24h.

  • Checkpoint: If the reaction stalls, do not reflux. Add a ligand like TBTA to accelerate the catalyst, not heat.

Comparative Data & Reagent Compatibility[4][5][6]

ParameterSafe ZoneDanger Zone (Decarboxylation Risk)
Temperature


(Reflux in Toluene/DMF)
Workup pH pH 3.0 – 4.0pH

(Strongly Acidic)
Solvent THF, MeOH, Water, DCMDMSO (High boiling point makes removal hard without heat)
Isomer 1,4-isomer (More Stable)1,5-isomer (Less stable due to steric clash with N1)

Troubleshooting & FAQs

Q: I followed the protocol, but my product disappeared on the Rotavap. What happened? A: You likely set the water bath too high. Triazole acids can decarboxylate in the solid/oil state if heated under vacuum. Keep the bath at 35°C maximum . If you used a high-boiling solvent like DMSO or DMF, you are trapping yourself; use lyophilization (freeze-drying) instead of rotary evaporation.

Q: Can I use basic alumina for purification? A: Yes, but be careful. The acid will bind strongly. It is better to rely on the "Acid/Base Extraction" method:

  • Basify to pH 10 (Product goes to water).

  • Wash organics (removes impurities).

  • Acidify aqueous layer to pH 4 (Product precipitates/extracts).

  • Extract.[4]

Q: My NMR shows a mix of Acid and Decarboxylated product. Can I separate them? A: It is very difficult. They have similar polarities. The decarboxylated triazole is usually slightly less polar. It is more efficient to repeat the synthesis with stricter temperature controls than to attempt chromatographic separation.

Q: Why is the 5-carboxylic acid (from RuAAC) more unstable than the 4-carboxylic acid? A: In 1,5-disubstituted triazoles, the substituent at C5 is sterically crowded against the substituent at N1. Losing


 relieves this steric strain. Therefore, 5-carboxylic acids require even stricter cold-handling (never exceed RT).

Workflow Visualization

SafeWorkflow Start Start: Triazole Ester Hydrolysis Hydrolysis: LiOH, THF/H2O Temp: < 40°C Start->Hydrolysis Check TLC Check: Complete? Hydrolysis->Check Check->Hydrolysis No (Wait) Workup Workup: Cool to 0°C Acidify to pH 3-4 Check->Workup Yes Danger Danger: Acidify to pH 1 Heat to Reflux Workup->Danger User Error Evap Evaporation: Bath Temp < 35°C Workup->Evap Correct Path Fail Failure: Decarboxylation Danger->Fail Final Target: Triazole Acid Evap->Final

Figure 2: The "Safe Hydrolysis" Decision Tree. Green paths indicate the self-validating protocol.

References

  • Motornov, V., et al. (2018).[5][6] "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Russian Chemical Reviews. (Discusses general stability and hydrolysis resistance of the triazole ring, establishing the baseline for stability). 5[1][3][5][6][7][8][9]

  • Nahi, R. J., et al. (2019).[10] "Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives." Oriental Journal of Chemistry. (Provides thermal data and synthesis protocols for triazole carboxylic acids via CuAAC). 11[3][5][6][9]

  • Kumar, A., et al. (2018).[6] "Cu-catalyzed decarboxylation of cinnamic acid with aryl azide." Journal of Organic Chemistry. (Highlights the mechanism of decarboxylation in related systems, validating the risk of thermal/catalytic decarboxylation). 6[1][3][5][6][7][8][9]

  • Master Organic Chemistry. (2022). "Decarboxylation."[7][8][9][12][13][14][15] (Foundational mechanism resource explaining the cyclic transition state and acid-catalyzed pathways). 9[1][2][3][5][6][7][4][8][9]

Sources

Optimization

Technical Support Center: Triazole Carboxylic Acid Isolation

Executive Summary The isolation of triazole carboxylic acids presents a unique "amphoteric trap." Unlike simple organic acids that precipitate linearly with acidification, triazole derivatives possess both an acidic carb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isolation of triazole carboxylic acids presents a unique "amphoteric trap." Unlike simple organic acids that precipitate linearly with acidification, triazole derivatives possess both an acidic carboxyl group and a basic triazole ring.[1] This creates a U-shaped solubility curve where the product is soluble at both high pH (as a carboxylate anion) and very low pH (as a triazolium cation).

This guide provides the theoretical framework and practical protocols to navigate this solubility window, specifically addressing the common failure modes of "oiling out" and yield loss due to over-acidification.

Part 1: The Theoretical Framework (FAQ)

Q1: Why did my product redissolve when I added more acid?

A: You likely overshot the Isoelectric Point (pI) . Triazole carboxylic acids are ampholytes.[1] They exist in three states depending on pH:

  • High pH (> 5): The carboxylic acid is deprotonated (

    
    ).[1] The molecule is anionic and water-soluble.
    
  • Low pH (< 1): The triazole ring nitrogen accepts a proton (

    
    ).[1] The molecule is cationic and often water-soluble (as a chloride/sulfate salt).
    
  • The "Goldilocks" Zone (pH 2.5 – 3.5): The molecule is neutral (or zwitterionic with net-zero charge). This is the point of minimum solubility where precipitation occurs.

Key Takeaway: "More acid" is not always better. You must titrate to the specific pH window where the net charge is zero.

Q2: Why is my product separating as a sticky oil instead of a solid?

A: This is "Oiling Out" (Liquid-Liquid Phase Separation), caused by:

  • Rapid Supersaturation: Adding acid too quickly creates a localized concentration spike, forcing the product out as a disordered liquid before it can organize into a crystal lattice.[1]

  • Impurity Depression: Impurities lower the melting point of your solid.[2] If the effective melting point drops below your solution temperature, the product precipitates as a liquid.[3]

  • pH Shock: Dropping from pH 10 to pH 2 instantly generates an amorphous gum rather than a crystalline solid.[1]

Part 2: Troubleshooting Guide

Symptom: Oiling Out (The "Goo" Phase)
Potential Root CauseDiagnostic CheckRemediation Protocol
Acid Addition too Fast Did you dump the acid in or dropwise add it?Re-dissolve & Slow Down: Heat the mixture to re-dissolve the oil. Add a "good" solvent (e.g., Ethanol) if needed.[1] Cool very slowly with vigorous stirring.
Temperature too Low Is the solution cold (0-5°C) during acidification?Warm Acidification: Perform the pH adjustment at 40-50°C. Oils are less likely to form when the solute has higher kinetic energy. Cool after a solid precipitate forms.[1][2]
Lack of Nucleation Is the vessel wall smooth/glass?Seeding: Add a tiny amount of pure crystal seed at the onset of turbidity. If no seed is available, scratch the glass wall with a glass rod to induce nucleation.[1]
Symptom: Low Yield / No Precipitation
Potential Root CauseDiagnostic CheckRemediation Protocol
Overshot pH (Cation Formation) Is the pH < 1.0?Back-Titration: Slowly add 1M NaOH or

to raise the pH back to the 2.5–3.5 range. Watch for turbidity.[1]
High Ionic Strength Did you use concentrated acid/base repeatedly?Desalting: High salt concentrations can "salt in" (solubilize) certain zwitterions.[1] Dilute the mixture with water or perform a resin-based desalting step.
Wrong Solvent Matrix Is the organic co-solvent > 30%?Evaporation: If the reaction was done in methanol/THF, the product might be too soluble. Evaporate the organic solvent before acidifying the aqueous residue.

Part 3: Optimized Experimental Protocol (SOP)

Objective: Isolate 1,2,4-triazole-3-carboxylic acid (or similar derivative) from a basic hydrolysis mixture.

Phase A: Preparation
  • Starting Material: Ensure the starting solution is fully dissolved at high pH (pH > 10).[1] Filter off any insoluble impurities before acidification.[1]

  • Temperature Control: Heat the solution to 45–50°C .

    • Reason: Precipitation at elevated temperature promotes crystal growth over amorphous oil formation.[1]

Phase B: The "pH Swing" (Critical Step)
  • Rough Adjustment: Add 6M HCl dropwise until the pH reaches ~6.0 . The solution may cloud slightly.

  • Fine Adjustment: Switch to 1M HCl. Add slowly while monitoring with a calibrated pH meter.[1]

    • Target:pH 3.0 ± 0.2 (For most triazole carboxylic acids).[1]

    • Note: Do not rely on litmus paper; the resolution is insufficient.[1]

  • Seeding: At pH 4.0 (just before the target), add seed crystals (0.1 wt%) if available.[1]

Phase C: Crystallization & Aging
  • Aging: Hold at 45°C for 30 minutes. Ensure the precipitate is solid, not oily.[1]

  • Cooling Ramp: Turn off the heat and allow the vessel to cool to Room Temperature (RT) over 2 hours.

  • Final Chill: Cool to 0–5°C for 1 hour to maximize yield only after distinct crystals are visible.

  • Filtration: Filter the solid.

    • Wash: Wash with a small volume of ice-cold water adjusted to pH 3.0 .[1] (Washing with neutral water may redissolve the product).[1]

Part 4: Visualizing the Mechanism

Diagram 1: The Amphoteric Species Equilibrium

This diagram illustrates why the "Goldilocks Zone" is necessary. It maps the chemical species dominance against pH levels.[1]

SpeciesEquilibrium Cation pH < 1 Triazolium Cation (Soluble Salt) Neutral pH 2.5 - 3.5 Neutral / Zwitterion (Precipitate) Cation->Neutral Add Base (OH-) Deprotonate Ring N Neutral->Cation Add Acid (H+) Protonate Ring N Anion pH > 5 Carboxylate Anion (Soluble Salt) Neutral->Anion Add Base (OH-) Deprotonate COOH Anion->Neutral Add Acid (H+) Protonate COO-

Figure 1: The solubility profile of triazole carboxylic acids.[1] Precipitation is only possible in the central "Neutral" window.

Diagram 2: The Isolation Decision Matrix

Follow this logic flow to determine the correct corrective action during experimentation.

DecisionMatrix Start Start: Basic Solution (pH > 10) Acidify Acidify to pH 3.0 at 50°C Start->Acidify CheckState Observe State Acidify->CheckState Solid Crystalline Solid CheckState->Solid Success Oil Oily/Gum Phase CheckState->Oil Oiling Out Clear Clear Solution (No Precipitate) CheckState->Clear Solubility Issue Reheat Reheat to 70°C Add Ethanol Oil->Reheat CheckPH Check pH Clear->CheckPH Seed Add Seed Crystal Cool Slowly Reheat->Seed Seed->Solid TooLow pH < 1.0? (Cation formed) CheckPH->TooLow Yes TooHigh pH > 4.0? (Anion remains) CheckPH->TooHigh Yes AdjustUp Add Base to pH 3.0 TooLow->AdjustUp AdjustDown Add Acid to pH 3.0 TooHigh->AdjustDown AdjustUp->Solid AdjustDown->Solid

Figure 2: Troubleshooting workflow for non-ideal precipitation events.

References

  • PubChem. (n.d.).[1] 1,2,3-Triazole-4-carboxylic acid (Compound CID 140120).[1][4][5] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Mettler Toledo. (n.d.).[1] Oiling Out in Crystallization: Causes and Solutions. Retrieved from [Link]

  • Science of Synthesis. (2004). Product Class 14: 1,2,4-Triazoles.[1][6] Thieme Connect.[1] (Discusses pKa values of 1,2,4-triazole ring systems: pKa ~2.19 for cation, ~10.26 for neutral). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.).[1] Recrystallization Troubleshooting: Oiling Out. Department of Chemistry.[1] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Thermal Stability of 5-Ethyl-1,2,4-triazole-3-carboxylic Acid Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-ethyl-1,2,4-triazole-3-carboxylic acid and its derivatives. It provides in-depth technical guidance,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-ethyl-1,2,4-triazole-3-carboxylic acid and its derivatives. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the accurate and safe assessment of the thermal stability of these compounds. The information herein is synthesized from established principles of thermal analysis and data from related 1,2,4-triazole structures to provide a robust framework for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability profile of 1,2,4-triazole derivatives?

A1: 1,2,4-triazole derivatives are a class of nitrogen-rich heterocyclic compounds known for their significant pharmacological versatility and thermal stability.[1][2] Generally, the thermal stability of these compounds is influenced by the nature of the substituents on the triazole ring. Many derivatives exhibit good thermal stability, with decomposition often occurring at temperatures above 200°C.[3] For instance, some energetic triazole derivatives show exothermic decomposition peaks as high as 349°C.[4]

Q2: How do the ethyl and carboxylic acid substituents in 5-ethyl-1,2,4-triazole-3-carboxylic acid likely affect its thermal stability?

Q3: What are the primary analytical techniques for assessing the thermal stability of these compounds?

A3: The most common and effective techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6][7] TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and mass loss.[8] DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, which can identify melting points, phase transitions, and exothermic or endothermic decomposition events.[8]

Q4: What are the expected decomposition products of 1,2,4-triazole derivatives?

A4: The thermal decomposition of nitrogen-rich compounds like 1,2,4-triazoles typically yields a mixture of gaseous products. Common decomposition products identified for various triazole derivatives include nitrogen gas (N₂), carbon dioxide (CO₂), carbon monoxide (CO), nitrogen oxides (NOx), hydrogen cyanide (HCN), and water (H₂O).[4][9] The exact composition of the gaseous products will depend on the specific substituents and the atmosphere (inert or oxidative) in which the decomposition occurs.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the thermal analysis of 5-ethyl-1,2,4-triazole-3-carboxylic acid derivatives.

Issue 1: Inconsistent onset of decomposition temperature in TGA.

  • Question: I am running multiple TGA experiments on the same batch of my 5-ethyl-1,2,4-triazole-3-carboxylic acid derivative, but the onset temperature of decomposition varies by more than 10°C between runs. What could be the cause?

  • Answer: Inconsistent TGA results for decomposition temperature can stem from several factors:

    • Heating Rate: A faster heating rate will generally result in a higher apparent decomposition temperature. Ensure you are using the exact same heating rate for all experiments. A common rate for initial screening is 10°C/min.

    • Sample Mass and Preparation: Variations in sample mass can affect heat transfer within the sample. Aim for a consistent sample mass (typically 1-5 mg) and ensure the sample is evenly distributed in the TGA pan.

    • Purge Gas Flow Rate: The flow rate of the purge gas (e.g., nitrogen) over the sample can influence the removal of decomposition products and affect the measured decomposition temperature.[10] Ensure a consistent flow rate (e.g., 20-50 mL/min) is used for all runs.

    • Sample Purity: The presence of residual solvents or synthetic impurities can lead to earlier mass loss events that may be misinterpreted as the onset of decomposition. Ensure your sample is thoroughly dried and characterized for purity before TGA analysis.

Issue 2: An unexpected endotherm is observed in the DSC before the main decomposition event.

  • Question: My DSC thermogram shows a sharp endothermic peak at a temperature below the expected decomposition temperature. What does this signify?

  • Answer: An endothermic peak prior to decomposition is typically indicative of a phase transition, most commonly melting. For crystalline solids, this represents the energy required to break the crystal lattice structure. It is important to correlate this with your TGA data. If there is no corresponding mass loss in the TGA at the temperature of the DSC endotherm, it confirms a melting event. Some 1,2,4-triazole derivatives have reported melting points in the range of 120-220°C.[9][11]

Issue 3: The DSC shows a complex exothermic profile with multiple peaks.

  • Question: Instead of a single sharp exotherm for decomposition, my DSC curve for a new derivative shows a broad or multi-peaked exothermic event. How should I interpret this?

  • Answer: A complex exothermic profile suggests a multi-step decomposition process.[12] This is not uncommon for complex organic molecules. The different peaks may correspond to the decomposition of different parts of the molecule or subsequent reactions of the initial decomposition products. To deconvolute these events, you can try:

    • Varying the Heating Rate: Running the DSC at different heating rates (e.g., 5, 10, and 20°C/min) can help to separate overlapping thermal events.

    • Coupled TGA-MS or TGA-FTIR: If available, using a hyphenated technique that couples TGA with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) can help identify the gaseous products evolved at each stage of the decomposition, providing insight into the reaction mechanism.

Experimental Protocols

Protocol 1: Standard Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Weigh 1-5 mg of the dried 5-ethyl-1,2,4-triazole-3-carboxylic acid derivative into a clean TGA pan (typically alumina or platinum).

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.[10]

    • Equilibrate the sample at a starting temperature of 30°C.

  • Thermal Program: Heat the sample from 30°C to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min.

  • Data Analysis: Plot the mass loss (%) as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG).

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Event Characterization

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Weigh 1-3 mg of the sample into a clean aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Experimental Setup:

    • Place the sample and reference pans in the DSC cell.

    • Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.

    • Equilibrate the sample at a starting temperature of 30°C.

  • Thermal Program: Heat the sample from 30°C to a final temperature (e.g., 400°C) at a constant heating rate of 10°C/min.

  • Data Analysis: Plot the heat flow (mW) as a function of temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) and determine their onset temperatures, peak temperatures, and enthalpies of transition.

Data Presentation

Table 1: Representative Thermal Properties of Substituted 1,2,4-Triazoles (for comparative purposes)

CompoundMelting Point (°C)Decomposition Temperature (°C)Analytical TechniqueReference
1H-1,2,4-triazole120-121290DSC[9]
p-OMe-DNPT¹97.92274.43TG-DTA[12]
N-(2,4-dinitrophenyl)-3-nitro-1,2,4-triazole-349DTA[4]
5-Amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester218-222-mp[11]

¹ 1-(4-methoxy-3,5-dinitrophenyl)-1H-1,2,4-triazole

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_report Reporting Start Start: Pure, Dry Sample Purity Purity Check (e.g., NMR, LC-MS) Start->Purity Drying Drying (Vacuum Oven) Purity->Drying TGA TGA Analysis Drying->TGA DSC DSC Analysis Drying->DSC TGA_Data Determine T_onset, Mass Loss (%) TGA->TGA_Data DSC_Data Identify Melting, Decomposition (Exo/Endo) DSC->DSC_Data Combined Correlate TGA & DSC Data TGA_Data->Combined DSC_Data->Combined Report Final Thermal Stability Report Combined->Report

Caption: Experimental workflow for assessing thermal stability.

Troubleshooting_TGA Problem Inconsistent TGA T_onset CheckHeating Is the heating rate identical across runs? Problem->CheckHeating CheckMass Is sample mass consistent (1-5 mg)? CheckHeating->CheckMass Yes Solution1 Solution: Standardize heating rate (e.g., 10°C/min). CheckHeating->Solution1 No CheckPurge Is purge gas flow rate constant? CheckMass->CheckPurge Yes Solution2 Solution: Use consistent sample mass and ensure even distribution. CheckMass->Solution2 No CheckPurity Is the sample pure and dry? CheckPurge->CheckPurity Yes Solution3 Solution: Maintain a constant flow rate (e.g., 20-50 mL/min). CheckPurge->Solution3 No Solution4 Solution: Purify and/or dry the sample further. CheckPurity->Solution4 No End Problem Resolved CheckPurity->End Yes Solution1->CheckMass Solution2->CheckPurge Solution3->CheckPurity Solution4->End

Sources

Reference Data & Comparative Studies

Validation

Elemental Analysis Standards for 5-Ethyl-1,2,4-Triazole-3-Carboxylic Acid

Content Type: Technical Comparison & Protocol Guide Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists Executive Summary 5-Ethyl-1,2,4-triazole-3-carboxylic acid (ETCA) is a critical heterocyclic b...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists

Executive Summary

5-Ethyl-1,2,4-triazole-3-carboxylic acid (ETCA) is a critical heterocyclic building block used in the synthesis of antiviral therapeutics and Metal-Organic Frameworks (MOFs). Its high nitrogen content (~30%) and the stability of the 1,2,4-triazole ring present specific challenges for elemental analysis (EA). Standard combustion protocols often yield low nitrogen values due to incomplete oxidation of the heterocyclic ring or the formation of thermally stable nitrogen residues.

This guide establishes the Optimized Flash Combustion Method as the internal standard for ETCA, contrasting it with classical Kjeldahl methods (which are unsuitable) and standard unassisted combustion. It provides a self-validating protocol using Tungsten Oxide (WO₃) as a combustion aid to ensure pharmaceutical-grade accuracy (±0.4%).

Theoretical Baseline & Acceptance Criteria

Before initiating analysis, the theoretical composition must be established to define the "Pass/Fail" limits.

Compound: 5-Ethyl-1,2,4-triazole-3-carboxylic acid Molecular Formula: C₅H₇N₃O₂ Molecular Weight: 141.13 g/mol

Table 1: Theoretical Elemental Composition
ElementCountAtomic MassTotal Mass ContributionTheoretical %Acceptance Range (±0.4%)
Carbon (C) 512.01160.05542.55% 42.15 – 42.95%
Hydrogen (H) 71.0087.0565.00% 4.60 – 5.40%
Nitrogen (N) 314.00742.02129.78% 29.38 – 30.18%
Oxygen (O) 215.99931.99822.67% Calculated by difference

Critical Note: The carboxylic acid moiety (-COOH) makes ETCA hygroscopic. High Hydrogen values (>5.40%) typically indicate retained moisture, not synthesis error. Pre-drying is mandatory.

Comparative Methodology: Selecting the Right Standard

For nitrogen-rich heterocycles, the choice of method determines the accuracy.

Table 2: Method Performance Comparison
FeatureMethod A: Kjeldahl (Wet Chemical) Method B: Standard Flash Combustion Method C: Optimized Combustion (Recommended)
Principle Acid digestion (

) to convert N to

High-temp combustion (

)
High-temp combustion + WO₃ Additive
Suitability for ETCA FAIL RISKY OPTIMAL
N-Recovery < 10% (Cannot break N-N ring bonds)28.5% - 29.5% (Variable)29.7% - 29.9% (Consistent)
Key Limitation Does not detect azo/triazole nitrogen.[1]Incomplete combustion (charring).Requires consumable additive cost.
Status Not RecommendedScreening OnlyGold Standard
Why Kjeldahl Fails

The Kjeldahl method relies on converting organic nitrogen to ammonium sulfate. However, the N-N bonds in the 1,2,4-triazole ring are highly resistant to acid digestion. Kjeldahl will only detect the nitrogen if the ring is fully degraded, which rarely happens quantitatively. Do not use Kjeldahl for ETCA validation.

The Gold Standard Protocol: Optimized Flash Combustion

To achieve accurate CHN values for ETCA, we utilize Dynamic Flash Combustion augmented with Tungsten Oxide (WO₃) .

The Mechanism of Improvement

Triazoles can form "refractory" chars—black carbonaceous residues that trap nitrogen gas during combustion.

  • Role of WO₃: Tungsten(VI) oxide acts as an oxygen donor and a flux. It melts at the combustion temperature, preventing the sample from encapsulating itself in char and ensuring oxygen penetrates the triazole ring structure for 100% conversion to

    
     and 
    
    
    
    .
Step-by-Step Workflow
Phase 1: Sample Preparation
  • Drying: Dry the ETCA sample in a vacuum oven at 50°C for 4 hours to remove surface moisture.

  • Homogenization: Lightly crush crystals to a fine powder to ensure uniform combustion.

Phase 2: Weighing & Encapsulation
  • Calibration: Calibrate the microbalance using a standard weight (e.g., 100 mg).

  • Vessel: Use a clean Tin (Sn) capsule.

  • Sample Mass: Weigh 1.5 – 2.5 mg of ETCA (Precision: ±0.001 mg).

  • Additive: Add 5 – 10 mg of Tungsten Oxide (WO₃) powder directly over the sample in the capsule.

  • Sealing: Fold the tin capsule airtight to exclude atmospheric nitrogen.

Phase 3: Instrumental Parameters (Generic for Elementar/Thermo)
  • Furnace Temperature: 1050°C (Combustion), 650°C (Reduction).

  • Carrier Gas: Helium (Flow: 200-250 mL/min).

  • Oxygen Dose: 15-20 mL (High oxygen excess required for heterocycles).

  • Standardization: Run Acetanilide (C₈H₉NO) as the daily calibration standard (K-factor) before running ETCA.

Workflow Visualization

The following diagram illustrates the critical path for analyzing ETCA, highlighting the specific intervention points for Triazole chemistry.

ETCA_Analysis_Workflow cluster_prep Preparation Phase cluster_analysis Instrumental Phase RawSample Raw ETCA Sample Drying Vacuum Dry (50°C, 4h) RawSample->Drying Weighing Weigh 2mg (+/- 0.001) Drying->Weighing Additive Add WO3 (Oxidation Catalyst) Weighing->Additive Combustion Flash Combustion (1050°C + O2) Additive->Combustion Reduction Reduction Tube (Cu, 650°C) Combustion->Reduction Separation GC Separation (N2, CO2, H2O) Reduction->Separation Detection TCD Detection Separation->Detection

Figure 1: Optimized Elemental Analysis Workflow for Nitrogen-Rich Heterocycles.

Troubleshooting & Data Interpretation

Even with optimized methods, deviations occur. Use this logic gate to interpret results.

Table 3: Troubleshooting Matrix
ObservationLikely CauseCorrective Action
Low Nitrogen (<29.3%) Incomplete combustion (Charring).Increase

dose time by 5s; Increase WO₃ amount.
High Hydrogen (>5.4%) Moisture contamination.Re-dry sample; Check carrier gas trap (water filter).
High Nitrogen (>30.2%) Ultra-low sample weight or weighing error.Increase sample mass to >2.0 mg to reduce relative weighing error.
Low Carbon (<42.1%) Inorganic impurities (Salts/Metals).Check synthesis workup; Perform ash test.
Decision Logic Visualization

Troubleshooting_Logic Start Analyze Result CheckN Nitrogen Within Range? (29.3-30.2%) Start->CheckN CheckH Hydrogen Too High? (>5.4%) CheckN->CheckH Yes ActionWO3 FAIL: Incomplete Combustion Action: Add/Increase WO3 CheckN->ActionWO3 No (Low N) CheckC Carbon Too Low? (<42.1%) CheckH->CheckC No ActionDry FAIL: Moisture Present Action: Vacuum Dry 4h CheckH->ActionDry Yes ActionPass PASS: Release Batch CheckC->ActionPass No ActionPurity FAIL: Impurity/Salts Action: Recrystallize CheckC->ActionPurity Yes

Figure 2: Logic gate for interpreting elemental analysis deviations in ETCA.

References

  • PubChem. (2025).[2][3] 5-Ethyl-1,2,4-triazole-3-carboxylic acid Compound Summary. National Library of Medicine. [Link]

  • CS Ceramic. (2018). Function Of Fluxing Agent (Tungsten/Tin) In Carbon/Sulfur Analysis. [Link]

  • Royal Society of Chemistry. (2016). Nitrogen-rich salts based on the combination of 1,2,4-triazole and 1,2,3-triazole rings.[4] Journal of Materials Chemistry A. [Link]

  • Cytiva. (2021). Measuring nitrogen levels with the Kjeldahl method: Limitations for heterocyclic aromatic compounds. [Link]

Sources

Comparative

A Comparative Guide to the X-ray Diffraction Analysis of 5-Ethyl-1,2,4-triazole-3-carboxylate Complexes and Their Analogs

For researchers, scientists, and professionals in drug development, understanding the intricate three-dimensional structures of metal-ligand complexes is paramount. X-ray diffraction stands as the definitive method for e...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the intricate three-dimensional structures of metal-ligand complexes is paramount. X-ray diffraction stands as the definitive method for elucidating these structures at the atomic level, providing crucial insights into coordination chemistry, intermolecular interactions, and the structure-property relationships that govern their biological activity and material characteristics. This guide offers a comparative analysis of the X-ray diffraction data for metal complexes of 5-substituted-1,2,4-triazole-3-carboxylates, with a special focus on the 5-ethyl derivative and its close structural analogs.

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its versatile coordination capabilities and the diverse biological activities exhibited by its derivatives. The addition of a carboxylate group at the 3-position and an alkyl group at the 5-position, such as in 5-ethyl-1,2,4-triazole-3-carboxylate, introduces multiple coordination sites, leading to a rich and varied structural landscape upon complexation with transition metals.

The Foundational Role of X-ray Crystallography

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of molecular structures. The resulting crystallographic data, including the crystal system, space group, unit cell dimensions, and atomic coordinates, provide a precise map of the molecule. This information is fundamental to understanding the coordination environment of the metal center, the conformation of the ligand, and the nature of the non-covalent interactions that dictate the supramolecular architecture.

Experimental Workflow: From Synthesis to Structure Solution

The journey from a powdered ligand and a metal salt to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of chemical principles. The causality behind each experimental choice is critical for obtaining high-quality crystals suitable for X-ray diffraction analysis.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis synthesis Complex Synthesis filtration Filtration & Washing synthesis->filtration crystallization Crystallization filtration->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting Single Crystal data_collection Data Collection crystal_mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Structure (CIF file)

Figure 1. A generalized workflow for the determination of crystal structures of metal-triazole complexes.

Detailed Experimental Protocol: Synthesis of a Representative Copper(II) Complex

The following protocol is a representative example for the synthesis and crystallization of a copper(II) complex with a 5-alkyl-1,2,4-triazole-3-carboxylate ligand, adapted from documented procedures.[1]

Materials:

  • 5-methyl-1H-1,2,4-triazole-3-carboxylic acid (H₂L)

  • Copper(II) nitrate hexahydrate (Cu(NO₃)₂·6H₂O)

  • Deionized water

Procedure:

  • Ligand Dissolution: Dissolve 5-methyl-1H-1,2,4-triazole-3-carboxylic acid in deionized water. Gentle heating may be required to achieve complete dissolution.

  • Metal Salt Dissolution: In a separate vessel, dissolve copper(II) nitrate hexahydrate in deionized water.

  • Complexation: Slowly add the aqueous solution of the ligand to the copper(II) nitrate solution with constant stirring. A 2:1 ligand-to-metal stoichiometric ratio is typically employed.[1]

  • Crystallization: The resulting solution is stirred for a short period and then allowed to stand undisturbed at ambient temperature. Slow evaporation of the solvent will promote the formation of single crystals.

  • Isolation: The formed crystals are isolated by filtration, washed with a small amount of cold deionized water, and air-dried.

Causality of Experimental Choices:

  • Solvent: Water is often chosen for its ability to dissolve both the ligand and the metal salt, and its slow evaporation rate is conducive to the growth of well-ordered crystals.

  • Stoichiometry: A 2:1 ligand-to-metal ratio is often used to favor the formation of complexes where two ligand molecules coordinate to a single metal center.

  • Slow Evaporation: This is a crucial technique for growing high-quality single crystals. Rapid precipitation often leads to amorphous solids or microcrystalline powders unsuitable for single-crystal X-ray diffraction.

Comparative Analysis of Crystal Structures

The structural diversity of metal complexes with 5-substituted-1,2,4-triazole-3-carboxylates is evident in their crystallographic data. A comparison of a copper(II) complex of a 5-ethyl-1,2,4-triazole derivative with a copper(II) complex of a 5-methyl-1,2,4-triazole-3-carboxylate highlights the subtle yet significant influence of the alkyl substituent and the presence of other coordinating groups on the resulting crystal packing and coordination geometry.

Feature[Cu₂(LEt)₂(OAc)₂(dmf)₂][2][3][Cu(HL)₂(H₂O)₂][1]
Ligand 3-(2-pyridyl)-5-ethyl-1,2,4-triazole5-methyl-1H-1,2,4-triazole-3-carboxylate
Metal Ion Copper(II)Copper(II)
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 22.067(3)5.0933(2)
b (Å) 9.2435(10)13.0118(4)
c (Å) 10.8926(13)9.7739(3)
β (°) 116.039(3)99.457(1)
V (ų) 1993.4(4)638.51(4)
Coordination Geometry Distorted trigonal-bipyramidalElongated octahedral
Coordination Environment N₃O₂N₂O₄
Key Structural Motif Dinuclear, bridged by two triazole ligandsMononuclear

Insights from the Comparison:

  • Influence of Additional Coordinating Groups: The presence of the pyridyl group in the 5-ethyl-1,2,4-triazole ligand, along with acetate and DMF in the coordination sphere, leads to a dinuclear complex with a distorted trigonal-bipyramidal geometry around each copper center.[2][3] In contrast, the 5-methyl-1,2,4-triazole-3-carboxylate ligand, in the presence of water, forms a mononuclear complex with an elongated octahedral geometry.[1] This demonstrates how the overall composition of the reaction mixture dictates the final structure.

  • Coordination Modes of the Triazole Ring: The 1,2,4-triazole ring is a versatile coordinating agent. In the dinuclear copper(II) complex, the deprotonated triazole acts as a bridging ligand, coordinating through two of its nitrogen atoms to two different copper centers. In the mononuclear complex, the triazole coordinates in a bidentate fashion to a single copper atom through a nitrogen and a carboxylate oxygen.[1]

  • Impact of the Alkyl Substituent: While a direct comparison of the ethyl versus methyl substituent on the same ligand framework is not available from the search results, the data on related structures suggest that the size of the alkyl group can influence the crystal packing through steric effects, potentially altering the unit cell dimensions and intermolecular interactions.

Coordination Chemistry: A Deeper Dive

The coordination chemistry of 1,2,4-triazole-3-carboxylate ligands is rich and varied, primarily due to the multiple potential donor atoms: the two adjacent nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group.

coordination_modes cluster_ligand 1,2,4-Triazole-3-carboxylate Ligand cluster_complexes Resulting Complex Architectures ligand N1-N2 bridging Monodentate N Bidentate N,O-chelation architectures Mononuclear Dinuclear/Polynuclear Coordination Polymers ligand->architectures Leads to

Figure 2. Coordination modes of the 1,2,4-triazole-3-carboxylate ligand and the resulting complex architectures.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions (pH, temperature, solvent), and the presence of other coordinating or counter-ions. This versatility allows for the rational design of complexes with specific dimensionalities and properties, from discrete mononuclear units to extended one-, two-, or three-dimensional coordination polymers.

Conclusion

The X-ray diffraction analysis of metal complexes of 5-ethyl-1,2,4-triazole-3-carboxylate and its analogs reveals a fascinating interplay of factors that govern their solid-state structures. The choice of metal, the presence of other coordinating ligands and counter-ions, and the nature of the substituents on the triazole ring all contribute to the final coordination geometry and supramolecular assembly. This guide provides a framework for understanding and comparing the crystallographic data of these important compounds, offering insights that are crucial for the design of new molecules with tailored properties for applications in drug discovery and materials science. The provided experimental protocol serves as a validated starting point for the synthesis and crystallization of new complexes in this family.

References

  • Petrenko, Y. P., Khomenko, D. M., Doroshchuk, R. O., Raspertova, I. V., Shova, S., & Lampeka, R. D. (2023). Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 432–435. [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2022). Molecules, 27(23), 8408. [Link]

  • Petrenko, Y. P., Khomenko, D. M., Doroshchuk, R. O., Raspertova, I. V., Shova, S., & Lampeka, R. D. (2023). Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 432–435. [Link]

  • Fun, H.-K., Quah, C. K., Nithinchandra, & Kalluraya, B. (2011). Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2416. [Link]

  • Pentsak, E. O., Lytvyn, R. Z., Vira, D. E., Shova, S., & Vovk, M. V. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of a new copper(II) complex based on diethyl 2,2′-(4H-1,2,4-triazole-3,5-diyl)diacetate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1083–1087. [Link]

  • Starova, G. L., Osipov, V. P., & El’tsov, A. V. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 26(21), 6590. [Link]

  • Pentsak, E. O., Lytvyn, R. Z., Shova, S., & Vovk, M. V. (2024). Crystal structure and Hirshfeld-surface analysis of diaquabis(5-methyl-1H-1,2,4-triazole-3-carboxylato)copper(II). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 54–58. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 2
5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid
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